molecular formula C11H10O3 B6256339 5-methoxy-3-methyl-1-benzofuran-2-carbaldehyde CAS No. 33038-25-4

5-methoxy-3-methyl-1-benzofuran-2-carbaldehyde

Cat. No. B6256339
CAS RN: 33038-25-4
M. Wt: 190.2
InChI Key:
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Description

5-methoxy-3-methyl-1-benzofuran-2-carbaldehyde, commonly known as 5-MeO-MBC, is a novel benzofuran derivative with a wide range of applications in the field of scientific research. It has been found to have a wide range of biochemical and physiological effects, and is being studied more and more as a potential therapeutic agent.

Scientific Research Applications

5-MeO-MBC has a wide range of scientific research applications. It has been used in a variety of studies, including studies of its antidepressant-like effects in mice, its anti-inflammatory and analgesic properties, and its ability to modulate the activity of certain neurotransmitters. It has also been used in studies of its effects on the brain, and its potential to treat conditions such as depression and anxiety.

Mechanism of Action

5-MeO-MBC acts by binding to certain receptors in the brain, such as the 5-HT2A receptor. By binding to this receptor, it is able to modulate the activity of certain neurotransmitters, such as serotonin and dopamine. This can result in a range of effects, including antidepressant-like effects, anti-inflammatory and analgesic properties, and the modulation of other neurotransmitters.
Biochemical and Physiological Effects
5-MeO-MBC has a wide range of biochemical and physiological effects. It has been found to have antidepressant-like effects in mice, as well as anti-inflammatory and analgesic properties. It has also been found to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, and has been found to have potential therapeutic applications in the treatment of conditions such as depression and anxiety.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-MeO-MBC in lab experiments is that it is relatively easy to synthesize and has a high purity. It also has a wide range of applications, making it a useful tool for scientific research. However, there are some limitations to using 5-MeO-MBC in lab experiments. It is a relatively new compound, and its effects are still not fully understood. Furthermore, it is a relatively expensive compound, making it difficult to use in large-scale experiments.

Future Directions

There are a number of potential future directions for research involving 5-MeO-MBC. These include further studies of its antidepressant-like effects, its anti-inflammatory and analgesic properties, and its ability to modulate the activity of certain neurotransmitters. There is also potential for further research into its potential therapeutic applications in the treatment of conditions such as depression and anxiety. Additionally, further research into the safety and efficacy of 5-MeO-MBC in humans is needed.

Synthesis Methods

5-MeO-MBC is synthesized by the reaction of 2-methyl-5-methoxy-benzofuran with an aldehyde. This reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out at a temperature of around 150 °C. The reaction is usually completed within a few hours, and yields a product with a purity of over 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methoxy-3-methyl-1-benzofuran-2-carbaldehyde involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-methyl-2-benzofuran-1-carboxylic acid", "methanol", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium chloride", "potassium permanganate", "sodium bisulfite", "sodium carbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "1. 3-methyl-2-benzofuran-1-carboxylic acid is reacted with methanol and sodium hydroxide to form the methyl ester.", "2. The methyl ester is then reacted with acetic anhydride and sulfuric acid to form the acetyl derivative.", "3. The acetyl derivative is then treated with sodium hydroxide to form the sodium salt.", "4. The sodium salt is then oxidized with potassium permanganate to form the corresponding aldehyde.", "5. The aldehyde is then reacted with sodium bisulfite to form the bisulfite adduct.", "6. The bisulfite adduct is then treated with sodium carbonate to liberate the aldehyde.", "7. The aldehyde is then purified by extraction with ethyl acetate and drying over magnesium sulfate.", "8. The purified aldehyde is then reacted with methanol and a catalytic amount of sulfuric acid to form the desired product, 5-methoxy-3-methyl-1-benzofuran-2-carbaldehyde." ] }

CAS RN

33038-25-4

Product Name

5-methoxy-3-methyl-1-benzofuran-2-carbaldehyde

Molecular Formula

C11H10O3

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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